An In-depth Technical Guide to the Synthesis and Characterization of 3,5-dichloro-L-tyrosine
An In-depth Technical Guide to the Synthesis and Characterization of 3,5-dichloro-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-dichloro-L-tyrosine, a halogenated derivative of the amino acid L-tyrosine. This compound serves as a valuable building block in various research and development applications, including its use as a biomarker for oxidative stress and in the synthesis of novel peptides and pharmaceutical agents.[1][2][3][4] This document outlines a detailed experimental protocol for its preparation via direct chlorination of L-tyrosine and provides a thorough analysis of its physicochemical and spectroscopic properties.
Synthesis of 3,5-dichloro-L-tyrosine
The synthesis of 3,5-dichloro-L-tyrosine is achieved through the direct electrophilic chlorination of L-tyrosine. The electron-rich aromatic ring of L-tyrosine is susceptible to attack by electrophilic chlorinating agents, with the hydroxyl group directing the substitution to the ortho positions (3 and 5). Several chlorinating agents can be employed for this transformation; this guide details a robust method utilizing chlorine gas in an acidic medium.
Experimental Protocol: Direct Chlorination of L-Tyrosine
Materials:
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L-Tyrosine
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Glacial Acetic Acid
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Chlorine Gas
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Distilled Water
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Ethanol
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Sodium Thiosulfate (for quenching)
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Standard laboratory glassware and safety equipment
Procedure:
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Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser, dissolve L-tyrosine in glacial acetic acid. The concentration should be carefully controlled to ensure complete dissolution and to manage the reaction exotherm.
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Chlorination: While stirring the solution vigorously at room temperature, bubble chlorine gas through the mixture at a slow and steady rate. The reaction is exothermic and should be monitored. It is crucial to carry out this step in a well-ventilated fume hood.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
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Quenching: Upon completion of the reaction, cease the chlorine gas flow and purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any residual chlorine. The reaction can be quenched by the careful addition of a saturated aqueous solution of sodium thiosulfate to neutralize any remaining chlorine.
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Precipitation and Isolation: The product, 3,5-dichloro-L-tyrosine, is typically insoluble in the acidic aqueous mixture and will precipitate out of the solution upon the addition of water. The white precipitate is then collected by vacuum filtration.
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Purification: The crude product is washed with cold distilled water and then with cold ethanol to remove any unreacted starting materials and byproducts. For higher purity, recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be performed.
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Drying: The purified 3,5-dichloro-L-tyrosine is dried under vacuum to yield a white to off-white crystalline solid.
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of 3,5-dichloro-L-tyrosine.
Characterization of 3,5-dichloro-L-tyrosine
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 3,5-dichloro-L-tyrosine. The following section details the expected analytical data.
Physical Properties
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₉Cl₂NO₃ |
| Molecular Weight | 250.08 g/mol |
| Melting Point | Decomposes above 250 °C |
| Solubility | Sparingly soluble in water, soluble in acidic and basic aqueous solutions. |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following are the anticipated chemical shifts for 3,5-dichloro-L-tyrosine in DMSO-d₆.
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.35 | s | 2H | H-2, H-6 |
| α-CH | ~4.00 | t | 1H | α-CH |
| β-CH₂ | ~3.05 | dd | 1H | β-CH₂a |
| ~2.90 | dd | 1H | β-CH₂b | |
| NH₂ | Variable | br s | 2H | Amino |
| OH | Variable | br s | 1H | Phenolic |
| COOH | Variable | br s | 1H | Carboxylic |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl | ~173 | C=O |
| Aromatic C-OH | ~150 | C-4 |
| Aromatic C-Cl | ~128 | C-3, C-5 |
| Aromatic C-H | ~130 | C-2, C-6 |
| Aromatic C-C | ~127 | C-1 |
| α-Carbon | ~55 | α-CH |
| β-Carbon | ~36 | β-CH₂ |
2.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
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Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 251.0. The isotopic pattern will show characteristic peaks for the two chlorine atoms.
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Electron Impact (EI-MS): The fragmentation pattern will likely involve the loss of the carboxylic acid group (-45 Da) and subsequent fragmentation of the side chain and aromatic ring.
2.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.
| Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| O-H stretch (phenolic) | 3400-3200 (broad) |
| N-H stretch (amino) | 3200-3000 (broad) |
| C-H stretch (aromatic) | ~3100 |
| C-H stretch (aliphatic) | ~2950 |
| C=O stretch (carboxylic acid) | ~1720 |
| C=C stretch (aromatic) | ~1600, ~1470 |
| N-H bend (amino) | ~1590 |
| C-O stretch (phenolic) | ~1250 |
| C-Cl stretch | 800-600 |
Experimental Workflow for Characterization:
